2-ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide
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Overview
Description
2-ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide is a complex organic compound featuring a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl linkage
Mechanism of Action
Target of action
Piperazine derivatives, which this compound is, are known to have a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The specific target of action would depend on the exact structure and functional groups present in the compound.
Mode of action
The mode of action of piperazine derivatives can vary widely depending on their structure and the target they interact with. For example, some piperazine derivatives are known to inhibit certain enzymes or receptors, while others might act as agonists or antagonists at different receptor sites .
Biochemical pathways
The affected biochemical pathways would depend on the specific targets of the compound. Given the wide range of activities associated with piperazine derivatives, it’s likely that multiple pathways could be affected .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in cell signaling and function to potential cytotoxic effects, depending on the compound and its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(2-fluorophenyl)piperazine. This can be achieved by reacting 2-fluoroaniline with piperazine in the presence of a suitable catalyst.
Sulfonylation: The piperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. This reaction is usually carried out in an organic solvent like dichloromethane, with a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Amidation: The final step involves the coupling of the sulfonylated piperazine with 2-ethylbutanamide. This can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxyl group of the amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated fluorophenyl derivatives.
Scientific Research Applications
2-ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with serotonin and dopamine receptors.
Industry: Utilized in the development of novel materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-(2-fluorophenyl)piperazine: A simpler analog without the sulfonyl and butanamide groups.
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)butanamide: Lacks the sulfonyl group.
2-ethyl-N-(2-(piperazin-1-yl)sulfonyl)ethyl)butanamide: Lacks the fluorophenyl group.
Uniqueness
2-ethyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide is unique due to the combination of the fluorophenyl group, piperazine ring, and sulfonyl linkage, which collectively contribute to its distinct pharmacological profile and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Properties
IUPAC Name |
2-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3O3S/c1-3-15(4-2)18(23)20-9-14-26(24,25)22-12-10-21(11-13-22)17-8-6-5-7-16(17)19/h5-8,15H,3-4,9-14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDGNBNIOUCZHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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